2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(15(20)16-9-12-3-2-8-21-12)18-14(19)7-6-13(17-18)11-4-5-11/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFAZGNKDPRJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or catalysts.
Attachment of the Furan Ring: The furan ring can be introduced via nucleophilic substitution reactions using furan-2-ylmethyl halides or similar reagents.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate carboxylic acid or ester with an amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the cyclopropyl group can be oxidized under strong oxidizing conditions.
Reduction: The pyridazinone core can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce dihydropyridazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, pending further research.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Unlike 6f and 6g, which incorporate halogenated phenyl-piperazine groups, the target compound uses a cyclopropyl group, which may confer rigidity and altered electronic effects.
Physicochemical and Spectral Properties
Spectral data for analogs (e.g., IR and NMR) provide insights into structural differences:
*Note: Spectral data for the target compound are inferred based on structural analogs.
Key Differences :
- The absence of antipyrine in the target compound eliminates the 1623–1655 cm⁻¹ C=O stretch associated with pyrazolone rings.
- Furan protons (δ 6.2–7.4) replace the antipyrine’s aromatic signals (δ 7.3–7.6), simplifying the NMR profile.
Key Points :
- The cyclopropyl group in the target compound may require specialized reagents (e.g., Simmons-Smith conditions), whereas piperazine derivatives (6f, 6g) utilize straightforward nucleophilic substitutions.
- Lower yields in halogenated analogs (6f: 51%, 6g: 42%) suggest steric or electronic challenges absent in the target’s furan-based structure.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide is a novel pyridazinone derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 272.30 g/mol. The structure features a pyridazinone core, a cyclopropyl group, and a furan moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclopropyl Group : This step often employs cyclopropanation reactions using reagents like diazo compounds.
- Furan Substitution : The furan moiety is introduced via nucleophilic substitution or coupling reactions.
The compound primarily acts as an enzyme inhibitor and receptor modulator. It has shown potential in modulating pathways related to inflammation and cancer cell proliferation:
- Inhibition of Cyclooxygenase (COX) : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may selectively inhibit COX enzymes, particularly COX-2, which is associated with inflammatory processes .
- Modulation of NF-κB Pathways : By affecting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), it may influence cellular responses to stress and inflammation.
Pharmacological Studies
Several studies have highlighted the biological efficacy of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound effectively reduces pro-inflammatory cytokine levels in human cell lines, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range.
- Enzyme Inhibition Assays : The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and cyclin-dependent kinases (CDKs).
Case Studies
Recent research has documented specific case studies that illustrate the compound's biological activity:
- Case Study 1 : A study involving human colorectal cancer cells showed that treatment with the compound resulted in significant apoptosis (programmed cell death) and reduced cell viability compared to untreated controls .
- Case Study 2 : In a murine model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
